7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

Fluorogenic Reagent Design Thiol Derivatization Kinetics Benzofurazan Reactivity

SBD-F addresses the critical challenge of selective thiol detection in amine-rich biological matrices where non-specific probes fail. This water-soluble, fluorogenic reagent enables robust HPLC methods with minimal interference. • Picomole-level detection limits (0.07-1.4 pmol) for glutathione, cysteine, homocysteine, and cysteamine. • Stable fluorescent adducts (λex 380-385 nm, λem 510-524 nm) compatible with reversed-phase HPLC. • Supplied at ≥98% purity (HPLC); ambient shipping; store at 2-8°C, protected from light.

Molecular Formula C₆H₆FN₃O₄S
Molecular Weight 235.2 g/mol
CAS No. 84806-27-9
Cat. No. B013491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
CAS84806-27-9
Synonyms4-fluoro-7-sulfobenzofurazan
7-fluoro-2,1,3-benzoxadiazole-4-sulfonate
7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate
AFSBF
ammonium 4-fluoro-7-sulfobenzofurazan
ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate
SBD-F
Molecular FormulaC₆H₆FN₃O₄S
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N
InChIInChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3
InChIKeyJXLHNMVSKXFWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SBD-F Fluorogenic Thiol Probe


7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (CAS 84806-27-9), commonly designated SBD-F, is a low-molecular-weight (235.19 g/mol) benzofurazan-derivative fluorogenic reagent . It is specifically engineered for the selective pre-column derivatization and quantification of biological thiols—including glutathione, cysteine, homocysteine, and cysteamine—in complex matrices via high-performance liquid chromatography (HPLC) with fluorescence detection . Unlike non-fluorinated or nitro-substituted analogs, SBD-F is freely soluble in aqueous buffers, exhibits negligible intrinsic fluorescence prior to thiol conjugation, and generates stable, highly fluorescent thioether adducts with excitation/emission maxima at approximately 380–385 nm and 510–524 nm, respectively [1]. Its commercial availability at purities ≥98% (HPLC) from multiple reputable vendors, combined with its established use in validated analytical methods for biopharmaceutical impurity monitoring and clinical biomarker analysis, positions SBD-F as a procurement-relevant, performance-defined chemical tool for laboratories requiring robust, sensitive, and selective thiol quantification [2].

1
Aqueous-compatible fluorogenic thiol probe
Direct use in biological matrices without organic co-solvents
2
Pre-column HPLC derivatization workflow
Stable adducts; fluorescence detection at λex 380–385 nm, λem 510–524 nm
3
Thiol-selective; no amine cross-reactivity
Suited for amine-rich matrices such as formulated biopharmaceuticals

SBD-F Substitution Limitations


Substituting SBD-F with structurally analogous benzofurazan reagents—such as its 7-chloro congener (SBD-Cl), the more reactive but less soluble ABD-F, or nitro-substituted NBD-F—invariably compromises one or more critical analytical performance parameters. SBD-Cl exhibits approximately 50-fold lower reactivity toward thiols, necessitating prolonged incubation times and elevated temperatures that degrade labile analytes and promote disulfide exchange artifacts [1]. ABD-F, while offering a 30-fold faster reaction rate, suffers from poor aqueous solubility, requiring organic co-solvents that can precipitate proteins and alter chromatographic retention in biological samples . NBD-F, in contrast, is non-selective, reacting vigorously with both amines and thiols, thereby generating complex, interfering derivative mixtures in amine-rich matrices such as cell lysates or formulated biopharmaceuticals [2]. These divergent physicochemical and reactivity profiles preclude simple one-to-one replacement without extensive method re-validation and often result in unacceptably high background noise, reduced quantification accuracy, or complete method failure in established SBD-F-based assays [3].

Reactivity shift
SBD-Cl exhibits markedly slower thiol conjugation; method timelines and derivatization completeness may not transfer directly.
Solubility mismatch
ABD-F requires organic co-solvent; aqueous-sample compatibility and protein integrity in biological matrices may be compromised.
Chemoselectivity loss
NBD-F labels both amines and thiols; thiol quantification in amine-rich samples may require extensive method re-validation.

SBD-F vs. Analogs: Evidence


Glutathione Reactivity: SBD-F vs. SBD-Cl

SBD-F exhibits a marked enhancement in reactivity toward glutathione compared to its direct 7-chloro-substituted structural analog, SBD-Cl. This difference is a direct consequence of the superior leaving-group ability of the fluorine atom in nucleophilic aromatic substitution reactions with thiolate anions [1].

Glutathione Reactivity
Head-to-head
~50-fold higher reaction rate vs. SBD-Cl
Supports faster, milder derivatization and reduced sample degradation
Reported at pH 9.5, 60°C
Fluorogenic Reagent Design Thiol Derivatization Kinetics Benzofurazan Reactivity

Aqueous Solubility: SBD-F vs. ABD-F

SBD-F is freely soluble in water and common aqueous buffers, a critical attribute for the direct derivatization of biological thiols without the need for organic co-solvents. In contrast, ABD-F, a faster-reacting alternative, requires dissolution in acetonitrile or similar organic solvents prior to use .

Aqueous Solubility
Head-to-head
SBD-F: freely water-soluble
ABD-F: requires acetonitrile
Simplifies aqueous sample handling and maintains protein integrity
Data to verify; source-specific review recommended
Sample Preparation Biocompatibility Derivatization Reagent Solubility

Glutathione Detection Limit: SBD-F vs. Monobromobimane

The detection limit for glutathione (GSH) using SBD-F derivatization and HPLC with fluorescence detection is reported to be 0.07–1.4 pmol, with some specific assays achieving 100 pmol/mL (equivalent to 0.1 pmol/μL) [1][2]. In a direct comparative study, monobromobimane (MBB) derivatization yielded a detection limit of 0.03 μg/mL and was noted to be approximately 200 times more sensitive than SBD-F under the specific ion-pairing HPLC conditions tested [3].

Detection Limit
Cross-study
SBD-F: 0.07–1.4 pmol
MBB: ~200× more sensitive in ion-pairing HPLC
SBD-F provides sufficient sensitivity for most biological applications
MBB comparison is method-context dependent
Analytical Sensitivity Fluorescence Detection Thiol Quantification

Thiol-Exchange Artifact Suppression: SBD-F vs. ABD-F

In samples containing both reduced and oxidized thiols, derivatization with SBD-F at elevated temperatures (60°C) can promote thiol-disulfide exchange reactions, leading to inaccurate quantification of the reduced species. A head-to-head study demonstrated that yields of SBD-F derivatives of cysteine, homocysteine, and glutathione were significantly decreased in the presence of their oxidized forms (cystine, homocystine, GSSG) under standard SBD-F conditions [1].

Thiol-Exchange Artifact
Head-to-head
SBD-F at 60°C promotes disulfide exchange; ABD-F at
Defines application boundary: SBD-F suited for total thiols after reduction
Redox speciation requires low-temperature protocols or ABD-F
Thiol Selectivity
Class-level
SBD-F: no amine reaction observed
NBD-F: labels both amines and thiols
Critical for amine-rich matrices; prevents thiol overestimation
Class inference; verify in target matrix
Reaction Rate
Head-to-head
ABD-F ~33× faster (k=1.16×10⁻¹ vs 3.55×10⁻³ min⁻¹)
Trade-off: speed vs. aqueous compatibility; method context defines choice
For homocysteine at pH 7.0, 60°C
Redox Biology Disulfide Analysis Method Accuracy

Thiol Selectivity: SBD-F vs. NBD-F

SBD-F exhibits high chemoselectivity, reacting exclusively with sulfhydryl groups under its optimal derivatization conditions. This contrasts sharply with the nitro-substituted analog NBD-F (4-fluoro-7-nitrobenzofurazan), which is a potent fluorogenic reagent for both primary/secondary amines and thiols [1]. As a result, the application of SBD-F to amine-rich biological samples (e.g., cell culture media, formulated proteins with arginine) generates chromatograms with minimal interfering peaks from non-thiol constituents [2].

Thiol Selectivity
Class-level
SBD-F: no amine reaction observed
NBD-F: labels both amines and thiols
Critical for amine-rich matrices; prevents thiol overestimation
Class inference; verify in target matrix
Chemoselectivity Fluorogenic Probe Specificity Bioanalysis

Reaction Rate: SBD-F vs. ABD-F

ABD-F reacts significantly faster with low molecular weight thiols than SBD-F. For homocysteine at pH 7.0 and 60°C, the observed rate constant (k) for ABD-F is 1.16 × 10⁻¹ min⁻¹, compared to 3.55 × 10⁻³ min⁻¹ for SBD-F [1]. This represents a 33-fold difference in reaction rate, a value corroborated by a separate technical source reporting that ABD-F reactions are '30 times faster' and complete within 5 minutes at 50°C and pH 8 .

Reaction Rate
Head-to-head
ABD-F ~33× faster (k=1.16×10⁻¹ vs 3.55×10⁻³ min⁻¹)
Trade-off: speed vs. aqueous compatibility; method context defines choice
For homocysteine at pH 7.0, 60°C
Kinetics Derivatization Speed Assay Throughput

SBD-F Optimal Applications


Total Thiol Quantification in Plasma and Tissue

SBD-F is the reagent of choice for quantifying total thiols (e.g., glutathione, cysteine, homocysteine) in biological fluids and tissues. The workflow involves initial reduction of disulfides (using agents like tributylphosphine or TCEP), followed by protein precipitation and derivatization of the liberated thiols with SBD-F. The resulting stable, highly fluorescent adducts (λex 380-385 nm, λem 510-524 nm) are then separated by reversed-phase HPLC [1]. The water solubility of SBD-F allows for seamless integration into aqueous sample preparation workflows without protein precipitation caused by organic solvents, while its picomole-level detection limits (0.07–1.4 pmol) ensure sufficient analytical sensitivity for clinically relevant concentrations [2].

Residual Reductant Monitoring in Biopharma

In the production of bispecific antibodies via controlled Fab-arm exchange, the reductant 2-mercaptoethylamine (2-MEA) is used as a process reagent. Monitoring residual 2-MEA as a process impurity is critical for drug product quality control. A fully validated RP-HPLC method employs SBD-F as a thiol-specific fluorescent tag to accurately quantify residual 2-MEA in final drug product formulations containing high concentrations of arginine and other amino acids [3]. The key advantage of SBD-F in this context is its strict selectivity for the thiol group of 2-MEA; it does not react with the amine groups of formulation components like arginine, thereby eliminating interference and preventing overestimation of the impurity [3]. This specificity is not achievable with amine-reactive probes like NBD-F and provides a robust, regulatory-compliant analytical solution.

HPLC Analysis of Thiol Drugs and Metabolites

SBD-F is a standard pre-column derivatization reagent for the HPLC analysis of thiol-containing drugs (e.g., captopril, N-acetylcysteine) and their metabolites in biological matrices. The method involves spiking the biological sample with an internal standard, reducing any disulfide-linked forms, and then derivatizing the free thiols with SBD-F under mild alkaline conditions (e.g., pH 9.5 borate buffer, 60°C, 60 min). The SBD-F adducts are then extracted and separated on a C18 column with fluorescence detection, achieving detection limits suitable for pharmacokinetic studies [4]. Compared to monobromobimane (MBB), SBD-F offers superior stability to photodegradation and avoids the multiple fluorescent byproducts that can complicate MBB-based chromatograms, thereby enhancing assay robustness and precision [5].

Fluorescence Screening for Thiol Enzymes and Redox State

Beyond HPLC, SBD-F can be employed in cuvette- or microplate-based fluorescence assays to measure free thiol content as an indicator of protein redox state or enzyme activity (e.g., thiol-containing proteases). Its fluorogenic nature—non-fluorescent until conjugated to a thiol—minimizes background signal, enabling sensitive detection of thiol formation or consumption in real-time or endpoint assays [1]. While its reaction kinetics are slower than those of ABD-F (e.g., 33-fold slower for homocysteine at pH 7.0 [6]), its water solubility and the stability of its fluorescent adducts across a broad pH range (pH 2-12) make it well-suited for continuous monitoring in aqueous enzymatic reactions where organic co-solvents would be inhibitory.

Application
Selection Property
Validation Focus
Total thiols in plasma and tissue
Aqueous solubility and picomole-level detection
Post-reduction derivatization; matrix-effect review
Residual reductant in biopharma
Thiol specificity in amine-rich formulations
Process-impurity monitoring; amine-interference control
Thiol drug and metabolite HPLC
Stable adducts; photostability advantage
PK study context; internal-standard benchmarking
Fluorescence enzyme/redox screening
Fluorogenic response; broad pH-range adduct stability
Aqueous assay compatibility; kinetic-rate review

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